molecular formula C22H24N2O4S B2758072 methyl 4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 394245-81-9

methyl 4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2758072
CAS No.: 394245-81-9
M. Wt: 412.5
InChI Key: IKHIAAVIMGSDJS-UHFFFAOYSA-N
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Description

Methyl 4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core with a 4-(benzyloxy)-3-ethoxyphenyl substituent at position 4, a methyl group at position 6, a sulfanylidene (thione) group at position 2, and a methyl ester at position 5. Its unique substitution pattern combines electron-donating (ethoxy, benzyloxy) and sterically bulky groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

methyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-4-27-18-12-16(10-11-17(18)28-13-15-8-6-5-7-9-15)20-19(21(25)26-3)14(2)23-22(29)24-20/h5-12,20H,4,13H2,1-3H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHIAAVIMGSDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Benzyloxy)-3-ethoxybenzaldehyde

The preparation of 4-(benzyloxy)-3-ethoxybenzaldehyde serves as the foundational step in synthesizing the target compound. This intermediate is synthesized via nucleophilic aromatic substitution, leveraging the reactivity of 3-ethoxy-4-hydroxybenzaldehyde with benzyl bromide under basic conditions.

Reaction Conditions and Optimization

In a representative procedure, 3-ethoxy-4-hydroxybenzaldehyde is dissolved in N,N-dimethylformamide (DMF) or acetonitrile, followed by the addition of potassium carbonate (K₂CO₃) and benzyl bromide. The mixture is heated under reflux for 3–6 hours, yielding the benzyl-protected aldehyde. For instance, a reaction using K₂CO₃ in acetonitrile at reflux for 3 hours achieved a yield of 85%. Alternative methods employing sodium hydroxide (NaOH) in DMF at 60°C for 2 hours produced comparable yields (76–84%).

Table 1: Synthesis of 4-(Benzyloxy)-3-ethoxybenzaldehyde
Base Solvent Temperature Time (h) Yield (%)
K₂CO₃ Acetonitrile Reflux 3 85
NaOH DMF 60°C 2 84
K₂CO₃ DMF 40°C 2 76

Post-reaction workup involves quenching the mixture in ice-cold water, extraction with diethyl ether or ethyl acetate, and recrystallization from toluene-heptane or N,N-dimethylformamide. The product is characterized by ¹H NMR, with key signals at δ 9.82 (s, CHO), 7.28–7.44 (m, aromatic H), and 5.24 (s, CH₂Ph).

Biginelli Reaction for Tetrahydropyrimidine Core Formation

The Biginelli reaction facilitates the one-pot cyclocondensation of 4-(benzyloxy)-3-ethoxybenzaldehyde, methyl acetoacetate, and thiourea to construct the tetrahydropyrimidine core. This step introduces the sulfanylidene group (C=S) and establishes the methyl ester functionality.

Catalytic Systems and Reaction Dynamics

Two catalytic systems are predominant:

  • Hydrochloric Acid (HCl): Traditional Brønsted acid catalysis in ethanol under reflux.
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A Lewis base catalyst that enhances reaction efficiency.

Comparative studies reveal that DABCO significantly reduces reaction times (3–5 hours vs. 7 hours for HCl) while improving yields (70–88% vs. 45–63%). For example, using DABCO in ethanol at reflux for 4 hours afforded the target compound in 81% yield, whereas HCl under similar conditions yielded 63%.

Table 2: Biginelli Reaction Optimization
Catalyst Solvent Temperature Time (h) Yield (%)
DABCO Ethanol Reflux 4 81
HCl Ethanol Reflux 7 63

Mechanistic Considerations

The reaction proceeds via imine formation between the aldehyde and thiourea, followed by nucleophilic attack by the enolized β-ketoester (methyl acetoacetate). Cyclization and dehydration yield the tetrahydropyrimidine ring, with the sulfanylidene group arising directly from thiourea incorporation.

Workup and Purification Strategies

Post-reaction, the crude product is neutralized with aqueous sodium carbonate, filtered, and washed with ethanol-water (1:1). Recrystallization from ethanol or N,N-dimethylformamide yields pure crystals. Analytical data for the target compound include:

  • Melting Point: 423–425 K.
  • IR (KBr): ν 3298 cm⁻¹ (N–H), 1702 cm⁻¹ (C=O), 1567 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆): δ 9.83 (s, CHO), 5.24 (s, CH₂Ph), 3.85 (s, OCH₃), 2.30 (s, CH₃).

Structural and Conformational Analysis

X-ray crystallography of analogous tetrahydropyrimidine derivatives reveals a shallow boat conformation for the six-membered ring, with the 4-(benzyloxy)-3-ethoxyphenyl group occupying an axial position. Intermolecular N–H⋯S and C–H⋯O hydrogen bonds stabilize the crystal lattice, influencing solubility and melting behavior.

Industrial-Scale Production Considerations

While laboratory-scale synthesis employs batch reactors, industrial production may utilize continuous flow systems to enhance throughput. Automated purification techniques, such as simulated moving bed chromatography, could further optimize yield and purity.

Chemical Reactions Analysis

Methyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy group, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Biological Activities

Research has indicated that methyl 4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits several promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent due to its ability to interact with specific biological targets involved in tumor growth and proliferation .
  • Enzyme Inhibition : The compound's structure allows it to potentially inhibit key enzymes that play roles in various metabolic pathways. Ongoing research aims to elucidate the specific mechanisms through which it exerts these effects .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : Its antitumor properties suggest potential use in developing novel cancer therapies.
  • Anti-inflammatory Agents : The compound may also be explored for its anti-inflammatory effects due to its structural characteristics that allow interaction with inflammatory pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

Study FocusFindings
Antitumor ActivityShowed significant inhibition of tumor cell growth in vitro models .
Enzyme InteractionIdentified as a potential inhibitor of specific enzymes involved in cancer metabolism.
Synthesis OptimizationDeveloped efficient methods for synthesizing the compound with high yields.

Mechanism of Action

The mechanism of action of methyl 4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.

    Interacting with receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Inducing apoptosis: It can induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared to structurally related DHPMs (Table 1), focusing on substituent variations, synthesis routes, and biological activities.

Table 1: Key Analogues and Their Properties

Compound Name Substituents (Position 4) 2-Position Group Ester Group Biological Activity (IC₅₀ or Key Data) Reference
Methyl 4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Target) 4-(Benzyloxy)-3-ethoxyphenyl Sulfanylidene Methyl Not reported N/A
Methyl 4-(3-(benzyloxy)-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-(Benzyloxy)-4-methoxyphenyl Oxo Methyl TP inhibition: 350.6 ± 0.6 µM
Ethyl 4-(3-(benzyloxy)-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-(Benzyloxy)-4-methoxyphenyl Oxo Ethyl Not reported
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethoxyphenyl Oxo Methyl TP inhibition: 67.5 µM
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,3-Benzodioxol-5-yl Sulfanylidene Ethyl Antioxidant activity (DPPH assay)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate 4-Hydroxyphenyl Thioxo Ethyl Crystallographic data reported

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The sulfanylidene group in the target compound may form weaker hydrogen bonds compared to 2-oxo analogues, as seen in the crystal structure of ethyl 4-(1,3-benzodioxol-5-yl)-2-sulfanylidene-DHPM ().
  • Crystallography: Ethyl 4-(4-hydroxyphenyl)-2-thioxo-DHPM monohydrate () exhibits a layered structure stabilized by O–H···S and N–H···O bonds, suggesting analogous hydrogen-bonding patterns in the target compound .

Biological Activity

Methyl 4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The compound's molecular formula is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S with a molecular weight of approximately 306.38 g/mol. The structure includes a tetrahydropyrimidine core with various substituents that contribute to its biological activity.

Spectral Data

The compound has been characterized using various spectroscopic techniques:

  • NMR Spectroscopy : Two-dimensional NMR spectra confirm the structural integrity of the compound.
  • Mass Spectrometry (MS) : The mass spectrum provides information on the molecular weight and fragmentation patterns, aiding in understanding its stability and reactivity .

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that derivatives of tetrahydropyrimidines possess significant antioxidant properties, which can help mitigate oxidative stress in cells .
  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial and fungal strains. In vitro studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
  • Antitumor Activity : Preliminary research suggests potential antitumor effects, possibly through apoptosis induction in cancer cells. Further studies are needed to elucidate the exact mechanisms involved.

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound may protect cellular components from oxidative damage.
  • Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cell proliferation and survival, contributing to its antitumor effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of tetrahydropyrimidines, including our compound. The results indicated:

  • Inhibition Zones : The compound exhibited inhibition zones ranging from 12 mm to 20 mm against tested bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 µg/mL to 200 µg/mL depending on the organism tested .

Study 2: Antioxidant Potential

Another investigation focused on the antioxidant potential of the compound using DPPH radical scavenging assays:

  • IC50 Values : The compound showed an IC50 value of 30 µg/mL, indicating strong scavenging activity compared to standard antioxidants like ascorbic acid .

Q & A

Q. What are the standard synthetic routes for preparing methyl 4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of substituted benzaldehydes with ethyl acetoacetate and thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine core .
  • Step 2 : Introduction of the benzyloxy and ethoxy substituents via nucleophilic substitution or coupling reactions, optimized using solvents like dichloromethane or dimethyl sulfoxide (DMSO) .
  • Step 3 : Esterification or transesterification to finalize the methyl carboxylate group. Yield optimization often requires temperature control (60–80°C) and catalytic agents like DMAP .

Q. How is structural characterization of this compound performed?

Key methods include:

  • Single-crystal X-ray diffraction : Determines bond lengths (e.g., C–C mean = 0.002 Å) and dihedral angles between aromatic rings, confirming stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., benzyloxy protons at δ 4.8–5.2 ppm; thiocarbonyl sulfur at δ 190–200 ppm in 13^13C) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 457.12) .

Q. What stability considerations are critical during storage and handling?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiocarbonyl group .
  • Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety .
  • Thermal stability : Decomposition observed above 150°C via TGA, requiring inert atmospheres (N2_2) during heating .

Advanced Research Questions

Q. How do substituent modifications (e.g., benzyloxy vs. methoxy) influence bioactivity in structure-activity relationship (SAR) studies?

  • Electron-donating groups (e.g., benzyloxy) enhance π-π stacking with hydrophobic enzyme pockets, increasing binding affinity (e.g., IC50_{50} improvements from 12 µM to 4 µM in kinase assays) .
  • Sulfur substitution (2-sulfanylidene vs. 2-oxo): The thiocarbonyl group improves metabolic stability by resisting cytochrome P450 oxidation .
  • Regioselectivity : Substituent positioning (e.g., 3-ethoxy vs. 4-ethoxy) alters molecular dipole moments, affecting solubility and membrane permeability (logP shifts from 2.1 to 1.8) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Discrepancies in IC50_{50} values (e.g., 5 µM vs. 20 µM) are minimized by using uniform ATP concentrations (1 mM) in kinase inhibition assays .
  • Control for off-target effects : Include orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target specificity .
  • Batch variability : HPLC purity thresholds (>98%) and residual solvent analysis (e.g., DMSO < 0.1%) ensure reproducibility .

Q. How is regioselectivity achieved during the synthesis of tetrahydropyrimidine derivatives?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization at the 4-position via stabilization of transition states .
  • Catalytic additives : BF3_3-etherate directs electrophilic substitution to the para position of the benzyloxy group, reducing ortho byproducts from 15% to <2% .
  • Temperature gradients : Slow heating (2°C/min) during cyclization minimizes kinetic byproducts .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Docking simulations : AutoDock Vina models highlight hydrogen bonding between the thiocarbonyl group and kinase active-site residues (e.g., Lys-33 and Asp-184) .
  • MD simulations : NAMD trajectories (100 ns) reveal conformational stability of the ethoxyphenyl moiety in hydrophobic pockets .
  • QSAR models : Hammett constants (σ) of substituents correlate with inhibitory potency (R2^2 = 0.89) .

Methodological Tables

Q. Table 1. Optimization of Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMSO↑ Yield (82% vs. 65% in DCM)
Temperature70°C↓ Byproducts (<5%)
CatalystDMAP (5 mol%)↑ Esterification efficiency
Reaction Time12 hBalance between completion and decomposition

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentTarget (Kinase)IC50_{50} (µM)logPReference
4-Benzyloxy-3-ethoxyCDK24.22.1
4-Methoxy-3-ethoxyCDK212.51.8
2-Oxo (vs. 2-thione)CDK218.71.9

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